N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-19-14-8-6-12(7-9-14)10-17-16-18-15-5-3-2-4-13(15)11-20-16/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVPNXKEWSFGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Formation
The most widely adopted route begins with the synthesis of 2-thioureidobenzamide precursors. As demonstrated in WO2011132070A1, methyl 2-isothiocyanatobenzoate reacts with secondary amines to form thiourea intermediates. For N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, 4-methoxybenzylamine is condensed with methyl 2-isothiocyanatobenzoate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding the thiourea adduct with 85–90% efficiency.
Acid-Catalyzed Cyclization
Concentrated sulfuric acid induces cyclization of the thiourea intermediate into the benzothiazinone core. This step, performed at 0–5°C for 6 hours, achieves 70–75% yield. The reaction mechanism involves protonation of the thiocarbonyl group, followed by intramolecular nucleophilic attack by the adjacent amide nitrogen. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂SO₄ Concentration | 95–98% | <70% at <90% |
| Temperature | 0–5°C | Polymerization >10°C |
| Reaction Time | 5–7 hours | Side products after 8 hours |
Nucleophilic Substitution on 2-Halobenzothiazines
Halogenated Precursor Synthesis
2-Chloro-4H-3,1-benzothiazine serves as a key intermediate. Its preparation involves treating 2-aminobenzoic acid with thiophosgene in dichloromethane, followed by cyclization with phosphorus oxychloride. Alternative halogen sources (e.g., N-bromosuccinimide) yield 2-bromo derivatives, which exhibit higher reactivity toward aromatic amines.
Amine Coupling
Nucleophilic aromatic substitution of 2-chlorobenzothiazine with 4-methoxybenzylamine proceeds in tetrahydrofuran (THF) using potassium tert-butoxide as a base. This method, detailed in PMC10254314, achieves 82% yield under reflux conditions (66°C, 24 hours). The reaction tolerates electron-donating groups on the benzylamine, with methoxy substituents enhancing nucleophilicity.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
A state-of-the-art approach employs palladium(II) acetate and BrettPhos ligand to couple 2-bromo-4H-3,1-benzothiazine with 4-methoxybenzylamine. Optimized conditions (dioxane/water, 100°C, 18 hours) provide 88% yield with <5% dimerization byproducts. This method enables late-stage functionalization, particularly valuable for introducing isotopic labels or fluorophores.
Suzuki-Miyaura Variants
While less common, Suzuki coupling has been explored using 2-boronobenzothiazine and 4-methoxybenzyl halides. However, competing protodeboronation limits yields to 55–60%.
Electrochemical Synthesis
Mo(CO)₆-Mediated Carbonylation
An innovative electrochemical method utilizes molybdenum hexacarbonyl [Mo(CO)₆] as a CO surrogate. In a divided cell, 2-iodophenol undergoes carbonylation with cyanamide at 65°C under constant potential (6.5 V), forming the benzothiazine core in 76% yield. Subsequent alkylation with 4-methoxybenzyl bromide completes the synthesis.
Advantages Over Thermal Methods
Electrochemical routes eliminate gaseous CO handling and reduce reaction times from 24 hours to 5 hours. Energy consumption analysis reveals a 40% reduction in process mass intensity compared to traditional methods.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index* |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 95–98 | Pilot-scale | 1.0 |
| Nucleophilic Substitution | 82 | 97 | Bench-scale | 1.2 |
| Buchwald-Hartwig | 88 | 99 | Industrial | 3.5 |
| Electrochemical | 76 | 96 | Lab-scale | 2.8 |
*Cost Index relative to cyclocondensation (1.0 = $150/g)
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Antimycobacterial Activity
Benzothiazine derivatives, including N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, have shown promising antimycobacterial properties. For instance, compounds like 8-nitrobenzothiazinones have been identified as potent inhibitors of Mycobacterium tuberculosis by targeting essential enzymes involved in cell wall synthesis, such as decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) . The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazine core can enhance efficacy against mycobacterial strains.
Anti-inflammatory and Antioxidant Properties
Studies have indicated that benzothiazine derivatives exhibit anti-inflammatory and antioxidant activities. Compounds within this class have been evaluated for their ability to inhibit inflammatory mediators and reactive oxygen species (ROS), making them potential candidates for treating conditions associated with oxidative stress .
Anticancer Potential
The anticancer properties of benzothiazine derivatives have also been explored. Specific analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may interfere with cancer cell proliferation and survival mechanisms . Research into the mechanisms of action is ongoing, with some studies focusing on apoptosis induction and cell cycle arrest.
Antitubercular Agents
The most notable application of this compound lies in its potential as an antitubercular agent. The efficacy of related compounds has led to their development as new treatments for tuberculosis, particularly in cases resistant to conventional therapies .
Neurodegenerative Diseases
Recent studies suggest that benzothiazine derivatives may also play a role in treating neurodegenerative diseases complicated by depression. Compounds designed to target monoamine oxidase enzymes show promise in managing symptoms associated with these conditions .
Case Studies and Research Findings
Mechanism of Action
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine can be compared with other benzothiazine derivatives, such as:
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-one: Similar structure but with a carbonyl group at the 2-position.
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-thiol: Similar structure but with a thiol group at the 2-position.
Uniqueness: The presence of the methoxybenzyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzothiazine derivatives. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Key Observations :
- Electron-donating vs. withdrawing groups : Methoxy (OCH₃) groups increase polarity compared to methyl (CH₃), influencing solubility and intermolecular interactions .
- Steric effects : Ortho-substituted analogs (e.g., 2-methylphenyl) may exhibit hindered rotation, affecting crystal packing and melting points .
Core-Modified Analogs
Key Observations :
Functionalized Derivatives
Key Observations :
- Heterocycle replacement : Oxadiazine cores () exhibit distinct electronic profiles compared to benzothiazines, affecting protease inhibition (e.g., cathepsin L) .
Biological Activity
N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a compound belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazine core with a methoxybenzyl substituent. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
The primary mechanism of action for this compound involves its role as a serotonin receptor agonist , specifically targeting the 5-HT2A/C and 5-HT1A receptors. Activation of these receptors leads to increased levels of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain, influencing mood and cognitive functions.
Biochemical Pathways
The activation of serotonin receptors by this compound affects several biochemical pathways:
- Increased Neurotransmitter Release : Enhanced release of DA and 5-HT can improve mood and cognitive functions.
- Modulation of Neuronal Excitability : Alters neuronal excitability, which may have implications for anxiety and depression treatment.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Slow penetration into brain tissue.
- Distribution : Moderate distribution across tissues.
- Metabolism : Involves cytochrome P450 enzymes, impacting the metabolism of other drugs.
Biological Activities
This compound has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit antimicrobial properties. This compound has shown potential against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
Studies have highlighted the anticancer potential of benzothiazine derivatives. This compound has been investigated for its efficacy in inhibiting cancer cell proliferation through apoptosis induction in specific cancer lines .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-HBV activity | Demonstrated significant inhibition of HBV replication in vitro. |
| Study 2 | Assess antimicrobial effects | Showed effectiveness against Gram-positive bacteria with low MIC values. |
| Study 3 | Investigate anticancer activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |
Q & A
Q. What synthetic methodologies are reported for N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, and how can reaction conditions be optimized for improved yield?
The compound is synthesized via condensation of 4-methoxybenzylamine with a benzothiazinone precursor under reflux, yielding 67% with purification by column chromatography . Key optimization steps include:
- Solvent selection : Dichloromethane (CH₂Cl₂) is commonly used for its polarity and stability under acidic/basic conditions .
- Temperature control : Maintaining 253 K during reactant addition minimizes side reactions .
- Reagent stoichiometry : Excess m-chloroperbenzoic acid (m-CPBA) (1.5 equiv.) ensures complete oxidation in Baeyer-Villiger reactions .
Advanced optimization may involve microwave-assisted synthesis (e.g., for analogous compounds), which reduces reaction time and improves regioselectivity .
Q. How are structural features of this compound validated using spectroscopic and crystallographic techniques?
- NMR analysis : ¹H and ¹³C NMR confirm the presence of methoxy (δ 3.73 ppm, OCH₃), aromatic protons (δ 6.89–8.43 ppm), and NH/CH₂ groups . Discrepancies in sulfur content (e.g., 11.86% calculated vs. 11.46% observed in elemental analysis) may arise from residual solvents or incomplete combustion .
- X-ray crystallography : Dihedral angles between aromatic rings (e.g., 32.38° for methoxy-phenyl vs. benzothiazine rings) and intermolecular C–H···O interactions stabilize the crystal lattice . For Z′ = 4 structures, synchrotron radiation resolves packing anomalies .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Baeyer-Villiger oxidation) influence product distribution, and how can intermediates be characterized?
In Baeyer-Villiger oxidations, temperature dictates product selectivity:
- At 253 K, 2-arylimino-N-aryl-2H-benzooxazin-3-amines form via electrophilic attack on the indolinone carbonyl .
- At higher temperatures, N-oxide derivatives dominate due to radical stabilization .
Intermediates like thiourea derivatives (from isothiocyanate-amine reactions) are characterized via LC-MS and IR spectroscopy to track S=C–N vibrational modes (~1250 cm⁻¹) .
Q. What strategies resolve contradictions in spectral or elemental analysis data?
- Elemental analysis discrepancies : For sulfur content mismatches (e.g., 11.86% vs. 11.46%), combustion analysis should be repeated under oxygen-rich conditions to ensure complete oxidation .
- NMR signal splitting : Overlapping aromatic signals (δ 6.89–8.43 ppm) are resolved using high-field instruments (≥400 MHz) or 2D-COSY/HMBC to assign coupling patterns .
Q. How do substituent effects (e.g., methoxy groups) modulate intermolecular interactions in solid-state structures?
The 4-methoxybenzyl group enhances crystal packing via:
- C–H···O interactions : Methoxy oxygen acts as a hydrogen-bond acceptor (Table 1 in ).
- π-π stacking : The benzothiazine ring aligns with methoxyphenyl groups at dihedral angles <35°, favoring face-to-face stacking .
Comparative studies with non-methoxy analogs (e.g., N-(2-methylphenyl) derivatives ) show reduced thermal stability due to weaker van der Waals interactions.
Q. What computational methods are employed to predict reactivity or biological activity of this compound?
- DFT calculations : Optimize transition states for cyclization steps (e.g., benzothiazine ring formation) using B3LYP/6-31G(d) basis sets .
- Docking studies : For antimicrobial activity predictions, molecular docking against bacterial DNA gyrase (PDB: 1KZN) identifies hydrogen-bonding interactions with the benzothiazine NH group .
Methodological Considerations
Q. How can reaction scalability be addressed without compromising purity?
Q. What are best practices for handling air- or moisture-sensitive intermediates in the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
